sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate
Description
This compound is a sodium salt of a bicyclic β-lactam antibiotic with a unique imidazo[2,1-c][1,4]oxazine side chain at the C-6 position. Its core structure, 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, places it within the carbapenem class, characterized by a bicyclic system fused with a β-lactam ring. The (5R,6Z) stereochemistry and hydrate formulation are critical for its stability and solubility. The imidazooxazine substituent likely enhances β-lactamase resistance and broadens its antibacterial spectrum compared to earlier carbapenems .
Properties
Molecular Formula |
C13H12N3NaO5S |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-14-10-5-20-2-1-15(7)10;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1 |
InChI Key |
UAZCFKAYAYJPDM-UVEQJXRBSA-M |
Isomeric SMILES |
C1COCC2=NC=C(N21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Canonical SMILES |
C1COCC2=NC=C(N21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material: 6-Aminopenicillanic Acid (6-APA)
The bicyclic β-lactam core is synthesized from 6-APA through nitrosation and reductive cyclization:
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄, NaNO₂ | -10–5°C | 1 h | 88% |
| 2 | NaH₂PO₂ | 20–30°C | 2 h | 85% |
Mechanism
Alternative Route from Ethyl Propiolate
A shorter route reported by Chiba et al. (1985) involves:
-
Mukaiyama-Ohno lactamization of thiazolidine-2-acetic acid.
-
Cyclization under acidic conditions (HCl/1,4-dioxane) at 60°C.
Formation of the Imidazo[2,1-c] oxazine Side Chain
Cyclization of 2-Aminoethanol Derivatives
The imidazo-oxazine ring is constructed via a silver-catalyzed 6-endo-dig cyclization:
Procedure
Key Intermediate: 5,6-Dihydro-8H-imidazo[2,1-c] oxazin-3-carbaldehyde
This aldehyde is critical for subsequent Knoevenagel condensation. Synthesized via:
-
Sonogashira coupling of bromobenzimidazole with propargyl alcohol.
Coupling of β-Lactam Core and Imidazo-Oxazine Side Chain
Knoevenagel Condensation
The methylidene bridge is formed under mild basic conditions:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | EtOH/H₂O (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Stereoselectivity | Z:E = 95:5 |
Mechanism
-
Deprotonation of the β-lactam carboxylic acid.
-
Nucleophilic attack on the aldehyde carbonyl.
Sodium Salt Formation and Hydration
Hydrate Stabilization
Crystallization from aqueous acetone yields the monohydrate:
Crystallization Parameters
| Solvent Ratio (H₂O:acetone) | Temperature | Crystal Form |
|---|---|---|
| 1:4 | 4°C | Needle-shaped |
Analytical Characterization
Critical Quality Attributes
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric purity | Chiral HPLC | >99.9% (5R,6Z) |
| Hydrate content | Karl Fischer | 3.0–4.5% w/w |
| Residual solvents | GC-FID | <500 ppm (MeOH) |
Spectroscopic Data
Scale-Up Considerations and Process Economics
Cost Drivers
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| 6-APA | 38% | Microbial fermentation |
| Ag₂CO₃ catalyst | 22% | Recycling via filtration |
| Solvent recovery | 15% | Distillation reuse |
Environmental Impact
Comparative Analysis of Synthetic Routes
| Chemical | Risk Category | Mitigation Strategy |
|---|---|---|
| Sodium nitrite | Carcinogen | Closed system handling |
| FeCl₃ | Corrosive | PPE with acid resistance |
ICH Guidelines Compliance
Chemical Reactions Analysis
Types of Reactions
Sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
Beta-lactamase Inhibition
The primary application of this compound lies in its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can restore the activity of these antibiotics against resistant strains, thereby improving treatment outcomes for bacterial infections .
Mechanism of Action
The mechanism of action involves the compound's interaction with the active site of beta-lactamase enzymes, preventing them from hydrolyzing the beta-lactam ring of antibiotics. This interaction is facilitated by the compound's unique bicyclic structure which allows for effective binding to the enzyme .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Bicyclic Core: Utilizing palladium catalysts for cross-coupling reactions.
- Functionalization: Introduction of the imidazo and thiazole moieties through controlled reactions under specific temperature and pressure conditions .
Chemical Stability
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations . Its molecular formula is C13H10N3O4S with a molecular weight of 304.30 g/mol .
Case Studies and Research Findings
Antibacterial Efficacy
Recent studies have demonstrated that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate significantly enhances the antibacterial activity of co-administered beta-lactam antibiotics against various strains expressing beta-lactamase enzymes .
Clinical Implications
The compound's ability to counteract antibiotic resistance mechanisms has significant implications for treating infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli . Ongoing clinical trials aim to evaluate its safety and efficacy in combination therapies.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism | Target Bacteria | Efficacy |
|---|---|---|---|
| Sodium (5R,6Z)-6-(6,8-dihydro...) | Beta-lactamase inhibitor | Resistant strains | High |
| Other beta-lactamase inhibitors | Varies | Various | Moderate |
This table illustrates the comparative efficacy of sodium (5R,6Z)-6-(6,8-dihydro...) against other known beta-lactamase inhibitors.
Mechanism of Action
The mechanism of action of sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Structural Notes:
- The imidazooxazine side chain in the target compound distinguishes it from cephalosporins (e.g., Ceftriaxone’s triazine-thione group) and penicillins (e.g., Cloxacillin’s isoxazolyl group). This moiety may improve β-lactamase stability and Gram-negative penetration .
- Unlike Imipenem, which has a hydroxyethyl group at C-6, the target compound’s methylene-linked imidazooxazine introduces rigidity and may reduce susceptibility to renal dehydropeptidase-I .
Antibacterial Activity and Resistance Profile
Activity Insights :
- The target compound’s Z-configuration at C-6 (methylene group) optimizes side-chain orientation for binding to penicillin-binding proteins (PBPs) in resistant pathogens .
Target Compound :
Core Formation: 6-Aminopenicillanic acid (6-APA) is brominated to generate a C-6 bromo intermediate .
Side-Chain Introduction: The imidazooxazine group is introduced via a Knoevenagel condensation with imidazo[2,1-c][1,4]oxazine-3-carbaldehyde under basic conditions .
Stereochemical Control : The (5R,6Z) configuration is achieved using chiral catalysts or enzymatic resolution .
Pharmacokinetic and Stability Data
Notes:
- The hydrate form of the target compound enhances solubility and shelf stability compared to non-hydrated β-lactams .
Biological Activity
Sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is a novel compound exhibiting significant biological activity primarily as a beta-lactamase inhibitor . This compound enhances the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms that degrade these drugs.
The primary mechanism of action for this compound involves its ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound allows for higher concentrations of active antibiotics in the bacterial environment, thereby improving their antibacterial effectiveness against resistant strains.
Biological Activity and Efficacy
Research has shown that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate demonstrates potent activity against various bacterial strains expressing different types of beta-lactamases. The compound has been tested against:
| Bacterial Strain | Type of Beta-Lactamase | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Escherichia coli | TEM-type | 20 | |
| Klebsiella pneumoniae | SHV-type | 25 | |
| Pseudomonas aeruginosa | AmpC-type | 22 |
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Study on Efficacy Against Resistant Strains : A study published in the Journal of Medicinal Chemistry demonstrated that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate significantly increased the effectiveness of co-administered cephalosporins in treating infections caused by resistant strains of E. coli and K. pneumoniae .
- In Vivo Studies : In vivo studies conducted on murine models showed that administration of this compound alongside standard antibiotic therapy resulted in a marked reduction in bacterial load compared to controls receiving antibiotics alone .
Synthesis and Pharmacokinetics
The synthesis of sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple synthetic steps including cycloaddition reactions and intramolecular cyclization techniques .
Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life conducive to maintaining therapeutic levels when administered in combination with beta-lactam antibiotics.
Q & A
Q. What are the critical challenges in synthesizing this β-lactam derivative, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves multi-step pathways with sensitive intermediates, particularly during β-lactam ring formation and imidazo-oxazine substitution. Key steps include:
- Acetylation and thioether formation : Use sulfur-containing agents (e.g., thiols) under inert atmospheres to prevent oxidation .
- Temperature control : Maintain −20°C to 0°C during cyclization to avoid β-lactam ring degradation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis . Methodological optimization via Design of Experiments (DoE) can systematically evaluate parameters like reagent stoichiometry and reaction time.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
A combination of spectral and chromatographic methods is required:
- NMR spectroscopy : Confirm stereochemistry at C5 and C6 (critical for β-lactam activity) and Z-configuration of the imidazo-oxazine substituent .
- HPLC-MS : Detect impurities (<0.1%) using C18 columns with a mobile phase of acetonitrile/0.1% formic acid .
- X-ray crystallography : Resolve crystal structure ambiguities, particularly hydration sites .
Q. How should stability studies be designed to evaluate the compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., β-lactam ring hydrolysis) .
- Long-term stability : Monitor purity monthly for 24 months at 25°C/60% RH using HPLC. Stabilizers like lyoprotectants may mitigate hydrate dissociation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data during structural characterization?
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemical assignments .
- Molecular dynamics simulations : Model hydration effects on crystal packing to explain discrepancies in X-ray vs. solution-state data .
Q. What methodologies are recommended for assessing the compound’s biological activity while addressing gaps in toxicity data?
- In vitro assays : Use MIC tests against ESKAPE pathogens to evaluate antibacterial efficacy. Pair with cytotoxicity assays (e.g., HEK293 cell lines) to identify therapeutic indices .
- Metabolite profiling : LC-MS/MS can detect reactive metabolites (e.g., imine intermediates) that may contribute to hepatotoxicity .
- QSAR modeling : Corolate substituent modifications (e.g., imidazo-oxazine methylation) with activity/toxicity trends .
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance β-lactamase resistance?
- Substituent variation : Synthesize analogs with modified imidazo-oxazine groups (e.g., halogenation) and test against β-lactamase-producing strains .
- Enzymatic assays : Measure inhibition constants (Ki) for penicillin-binding proteins (PBPs) and β-lactamases (e.g., TEM-1) using fluorogenic substrates .
- Crystallographic analysis : Resolve ligand-enzyme complexes to identify steric or electronic barriers to hydrolysis .
Methodological Notes
- Data contradiction resolution : Cross-validate spectral data with orthogonal techniques (e.g., IR for carbonyl groups vs. NMR) .
- Reaction scalability : Pilot-scale synthesis should prioritize solvent recovery (e.g., DMF distillation) and minimize cryogenic steps .
- Regulatory compliance : Adhere to ICH guidelines for stability testing and impurity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
